Fmoc-Photo-Linker

Description

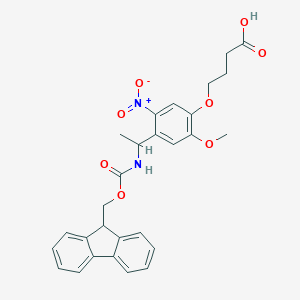

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O8/c1-17(22-14-25(36-2)26(15-24(22)30(34)35)37-13-7-12-27(31)32)29-28(33)38-16-23-20-10-5-3-8-18(20)19-9-4-6-11-21(19)23/h3-6,8-11,14-15,17,23H,7,12-13,16H2,1-2H3,(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWESTWISAMMBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392737 | |

| Record name | AG-E-12696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162827-98-7 | |

| Record name | AG-E-12696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{4-[1-(Fmoc)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Photo-Linker: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

The Fmoc-Photo-Linker, chemically identified as 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the generation of C-terminal peptide amides.[1] Its defining feature is a photolabile nitroaryl core that allows for the mild and controlled release of synthesized peptides from a solid support upon exposure to UV light.[1][2] This guide provides a comprehensive overview of the this compound, its mechanism of action, quantitative performance data, and detailed experimental protocols for its application.

Core Principles and Chemical Properties

The this compound is a bifunctional molecule meticulously designed for seamless integration into Fmoc-based SPPS workflows.[1] Its structure comprises three key components:

-

A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group: This base-labile group temporarily protects the N-terminus of the growing peptide chain during synthesis.[2]

-

A photolabile core: Typically a nitroaryl moiety, this is the light-sensitive component that undergoes cleavage upon UV irradiation.[1]

-

A carboxylic acid functional group: This allows for the attachment of the linker to an amino-functionalized solid support resin.[1]

The key advantage of the this compound lies in its orthogonality with standard peptide chemistry. The photocleavage is performed under neutral conditions, which circumvents the need for harsh acidic treatments often required for other linkers, thereby preserving the integrity of sensitive peptide structures.[2][3]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 162827-98-7 |

| Molecular Formula | C₂₈H₂₈N₂O₈ |

| Molecular Weight | 520.5 g/mol [2] |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Mechanism of Photolytic Cleavage

The photolytic cleavage of the this compound is initiated by the absorption of UV light, typically around 365 nm.[2] The nitroaryl group in the linker's core is the chromophore responsible for this process. Upon irradiation, the linker undergoes a photochemical reaction that leads to the cleavage of the covalent bond attaching the peptide to the solid support, releasing the C-terminal peptide amide.[2]

Quantitative Performance Data

The efficiency of photocleavage is influenced by several factors, including the wavelength and intensity of the UV light, the duration of exposure, and the solvent composition.

| Parameter | Observation |

| Cleavage Efficiency | Can exceed 90% under optimal conditions.[1] |

| Reaction Kinetics | Often follows first-order kinetics, dependent on UV light intensity and exposure duration.[1] |

| Cleavage Time | Complete cleavage can often be achieved within a few hours of irradiation.[1] |

| UV Wavelength | Typically around 365 nm for efficient cleavage.[2] |

Experimental Protocols

Attachment of this compound to Amino-Functionalized Resin

This protocol describes the coupling of the this compound to an amino-functionalized solid support, such as aminomethylated polystyrene resin.

Materials:

-

Amino-functionalized resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Shaking vessel

Procedure:

-

Swell the amino-functionalized resin in DMF for 1 hour in a shaking vessel.

-

Wash the resin with DMF (3 x resin volume).

-

In a separate vessel, dissolve the this compound (2 equivalents relative to resin substitution) and HOBt (2 equivalents) in DMF.

-

Add DIC (2 equivalents) to the linker/HOBt solution and allow it to pre-activate for 10 minutes.

-

Add the activated linker solution to the swollen resin.

-

Shake the mixture at room temperature for 2-4 hours.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) to remove any unreacted reagents.

-

Dry the resin under vacuum.

-

To determine the loading efficiency, a small sample of the resin can be treated with 20% piperidine in DMF to cleave the Fmoc group, and the absorbance of the resulting dibenzylfulvene-piperidine adduct can be measured spectrophotometrically.

Solid-Phase Peptide Synthesis (SPPS) using this compound Resin

A standard Fmoc-SPPS cycle is used for peptide chain elongation on the this compound functionalized resin.

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using standard coupling reagents like DIC/HOBt or HATU/DIPEA in DMF.

-

Washing: Wash the resin with DMF.

-

Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Photocleavage of the Peptide from the Resin

This protocol outlines the release of the synthesized peptide from the solid support.

Materials:

-

Peptide-bound resin

-

Photocleavage buffer (e.g., a mixture of trifluoroethanol (TFE) and DCM, or aqueous buffers)

-

UV lamp (emitting at ~365 nm)

-

Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)

Procedure:

-

Wash the peptide-bound resin with DCM to remove any residual DMF.

-

Swell the resin in the chosen photocleavage buffer in a UV-transparent reaction vessel.

-

Irradiate the resin suspension with a UV lamp (~365 nm) at room temperature. The irradiation time can range from 1 to 4 hours, depending on the scale of the synthesis and the specific peptide sequence. Gentle agitation during irradiation is recommended to ensure uniform exposure.

-

After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with the photocleavage buffer to recover any remaining peptide.

-

Combine the filtrate and washes.

-

The solvent can be removed under reduced pressure to yield the crude peptide.

-

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

Fmoc-SPPS Cycle with Photo-Linker

References

- 1. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-Photo-Linkers for Researchers, Scientists, and Drug Development Professionals

Core Principles of Fmoc-Photolinkers: A Beginner's Gateway to Light-Mediated Synthesis

Fmoc-photolinkers are bifunctional molecules that have become indispensable tools in modern chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.[1] These linkers are characterized by two key components: a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a photolabile core. This unique combination allows for the controlled assembly of molecules on a solid support and their subsequent release under mild conditions using ultraviolet (UV) light, a process known as photocleavage.[1][2] This approach offers significant advantages over traditional cleavage methods that often rely on harsh acidic conditions, which can be detrimental to sensitive molecules.[3]

The photolabile core of these linkers is typically based on an o-nitrobenzyl moiety.[1] Upon irradiation with UV light at a specific wavelength, usually around 365 nm, the nitro group undergoes a photochemical rearrangement, leading to the cleavage of a specific covalent bond and the release of the synthesized molecule from the solid support.[1] This light-induced cleavage provides a high degree of spatial and temporal control, making Fmoc-photolinkers particularly valuable for applications such as the synthesis of peptide-drug conjugates, where precise release of a therapeutic agent at a target site is crucial.

Quantitative Data on Fmoc-Photolinker Performance

| Linker/System | Wavelength (nm) | Irradiation Time | Cleavage Efficiency/Yield | Reference/Context |

| o-Nitrobenzyl Linker | ~340 | Not specified | Quantitative | Attached to DNA[4] |

| o-Nitrobenzyl Linker | 365 | Varies | High | General for SPPS[1] |

| 1-(2-Nitrophenyl)ethyl phosphate esters | Not specified | Not specified | Quantum Yield: 0.49–0.63 | Solution phase study[4] |

| Phenacyl photolabile handle | Not specified | Not specified | 70% | Peptide synthesis[3] |

| o-Nitrobenzyloxy linker | Not specified | Not specified | 62% (initial report) | Peptide synthesis[3] |

| o-Nitrobenzyloxy linker (improved strategy) | Not specified | Not specified | 64% (decapeptide) | Peptide synthesis[3] |

| Peptide hydrazides with photolabile linker | Not specified | Not specified | 21–83% | Peptide synthesis[3] |

| Immobilized DNA with 2-nitrobenzyl linker | 340 | Not specified | ~80% fluorophore removal | On glass chips[4] |

Signaling Pathway of Photocleavage

The photocleavage of an o-nitrobenzyl-based linker proceeds through a well-defined photochemical reaction pathway. The process is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic position, followed by a rearrangement to form an aci-nitro intermediate. This intermediate subsequently rearranges to release the desired molecule and an o-nitrosobenzaldehyde or ketone byproduct.

Experimental Protocols

Attachment of Fmoc-Photo-Linker to Solid Support (e.g., Amine-Functionalized Resin)

-

Resin Swelling: Swell the amine-functionalized resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection (if applicable): If the resin is supplied with an Fmoc protecting group, treat it with a 20% solution of piperidine in DMF for 20-30 minutes to expose the free amine. Wash the resin thoroughly with DMF.

-

Linker Activation: In a separate vessel, dissolve the Fmoc-photolinker (1.5-2 equivalents relative to the resin loading) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (1.5-2 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.5-2 equivalents). Allow the activation to proceed for 10-15 minutes.

-

Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM), and finally methanol. Dry the resin under vacuum.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the synthesis of a peptide on a resin functionalized with an Fmoc-photolinker.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the free amine on the resin using a suitable coupling reagent (e.g., DIC/HOBt or HATU).

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 1-4 for each amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Washing: Wash the resin with DMF and then with a solvent suitable for the photocleavage step (e.g., a mixture of acetonitrile and water).

Photocleavage of the Peptide from the Resin

-

Resin Suspension: Suspend the peptide-bound resin in a UV-transparent solvent, such as a mixture of acetonitrile and water or a suitable buffer.

-

Irradiation: Irradiate the resin suspension with a UV lamp at the appropriate wavelength (typically 365 nm). The irradiation time can range from 30 minutes to several hours, depending on the linker and the efficiency of the light source. It is advisable to perform a small-scale trial to determine the optimal cleavage time.

-

Collection of Cleaved Peptide: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

-

Washing: Wash the resin with the cleavage solvent to ensure complete recovery of the product.

-

Purification: The collected peptide solution can then be purified using standard techniques such as high-performance liquid chromatography (HPLC).

Logical Relationship between SPPS Steps

The sequence of steps in solid-phase peptide synthesis is logically structured to ensure the correct and efficient assembly of the peptide chain. Each step is dependent on the successful completion of the previous one.

References

mechanism of action of Fmoc-Photo-Linker in SPPS

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Photo-Linker in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of linker, which tethers the nascent peptide to the solid support, is critical for a successful synthesis. Photolabile linkers represent a class of handles that offer an exceptionally mild and orthogonal cleavage strategy. Unlike traditional acid-labile linkers, photocleavable linkers allow for the release of the synthesized peptide from the resin using light, typically UV, under neutral conditions.[1] This preserves acid-sensitive modifications and complex side-chain protecting groups.

This guide focuses on the this compound, a derivative of the o-nitrobenzyl scaffold, widely used for the synthesis of C-terminal peptide amides.[2][3] We will explore its structure, the detailed photochemical mechanism of cleavage, its application in the standard Fmoc-SPPS workflow, and provide quantitative data and detailed experimental protocols for its use.

The this compound: Structure and Properties

The term "this compound" typically refers to linkers based on the o-nitrobenzyl photochemistry. A common and commercially available example is 4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid .[2]

This bifunctional molecule has three key domains:

-

The Fmoc Group : A base-labile protecting group for the α-amine, making it perfectly compatible with the standard Fmoc/tBu SPPS strategy.

-

The Photolabile Core : An o-nitrobenzyl ether moiety (specifically, a 6-nitroveratryl derivative). This aromatic system is the chromophore that absorbs UV light to initiate cleavage.

-

The Carboxylic Acid : A functional handle for attachment to an amino-functionalized solid support (e.g., Rink Amide AM resin).

The primary advantage of this linker is its orthogonality .[1] The peptide-linker bond is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final side-chain deprotection (e.g., Trifluoroacetic acid - TFA).[4] Cleavage is initiated only by a specific physical stimulus: light.[3]

Mechanism of Action: The Photochemical Cleavage

The cleavage of o-nitrobenzyl-based linkers proceeds through a well-established photochemical mechanism, often referred to as a Norrish Type II reaction.[5] The process can be broken down into several key steps upon irradiation with UV light (typically 350-365 nm).

-

Photon Absorption : The nitro group on the aromatic ring absorbs a photon, promoting it to an electronically excited state (a diradical n,π* state).

-

Intramolecular Hydrogen Abstraction : The excited nitro group is highly reactive and abstracts a hydrogen atom from the adjacent benzylic carbon (the carbon attached to the peptide). This forms an aci-nitro intermediate.

-

Rearrangement and Cyclization : The unstable aci-nitro intermediate rapidly rearranges. An oxygen atom from the former nitro group attacks the benzylic carbon.

-

Peptide Release : This rearrangement leads to the cleavage of the benzylic C-O bond, releasing the C-terminal peptide amide and forming an o-nitrosobenzaldehyde byproduct that remains attached to the resin.

This sequence of events allows for the clean release of the desired peptide into solution under neutral conditions, leaving byproducts on the solid support.

SPPS Workflow with this compound

The integration of the this compound into a standard SPPS workflow is seamless. The process follows the conventional cycle of deprotection and coupling, with a final, distinct cleavage step.

Note on Workflow Order: The final side-chain deprotection (Step 5) can be performed either before or after photolytic cleavage. Performing cleavage first yields a fully protected peptide, which can be useful for fragment condensation. Performing side-chain deprotection on the resin first, followed by photocleavage, releases the final, deprotected peptide directly.

Quantitative Data on Performance

The efficiency of photocleavage depends on several factors, including the peptide sequence, irradiation wavelength, duration of exposure, solvent, and the specific structure of the linker. Quantum yields for o-nitrobenzyl uncaging are often in the range of 0.1-1%.[6] However, practical cleavage yields from the resin are typically much higher, often exceeding 80% with sufficient irradiation time.[7][8]

| Linker Type | Peptide/Substrate | Irradiation Conditions | Solvent | Cleavage Yield (%) | Reference |

| o-nitrobenzyloxy | Early model peptide | UV (unspecified) | Dioxane | 62 | [5] |

| o-nitrobenzyloxy | Decapeptide (model) | UV (unspecified) | DCM | 64 | [5] |

| Nitroveratryl-based | Peptide Hydrazides (various) | 365 nm LED, 3h | TFE/DCM | 21-83 | [5] |

| FHP-Linker | N-Cbz-O-Fmoc-hexanolamine | 365 nm LED, 6h, 1060 rpm stirring | DCM | >80 | [8] |

Note: Data is compiled from various sources using different linker subtypes and conditions, and should be used for general guidance.

Detailed Experimental Protocols

The following are generalized protocols for the use of an this compound in manual SPPS.

Protocol 1: Linker Attachment to Amino-Resin

-

Resin Swelling : Swell amino-functionalized resin (e.g., Rink Amide MBHA, 100 mg, 0.5 mmol/g) in N,N-Dimethylformamide (DMF, ~2 mL) for 30 minutes in a fritted reaction vessel.

-

Coupling Solution : In a separate vial, dissolve the this compound (2 equivalents relative to resin loading), HOBt (2 eq.), and HBTU (2 eq.) in DMF. Add DIEA (4 eq.) and pre-activate for 2-5 minutes.

-

Coupling Reaction : Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing : Drain the reaction vessel. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM, 3x), and Methanol (3x). Dry the resin under vacuum.

-

Capping (Optional) : To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (5:5:90 v/v/v) for 30 minutes. Wash as described above.

Protocol 2: Standard Fmoc-SPPS Cycles

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

-

Washing : Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

-

Amino Acid Coupling : Couple the next Fmoc-protected amino acid using a standard activation method (e.g., HBTU/DIEA as described in Protocol 1, Step 2) for 1-2 hours.

-

Washing : Wash the resin with DMF (3x) and DCM (3x).

-

Monitoring : Confirm completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test.

-

Repeat : Return to Step 1 for the next amino acid in the sequence.

Protocol 3: Photolytic Cleavage

-

Resin Preparation : After the final SPPS cycle and N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and methanol, then dry it completely under vacuum.

-

Suspension : Suspend the dry resin in a UV-transparent solvent (e.g., a mixture of TFE/DCM, methanol, or DMF). Use a quartz reaction vessel or a borosilicate glass vessel, as standard polystyrene plastic will block the required UV wavelength.

-

Irradiation : While stirring or agitating the suspension, irradiate the vessel with a UV lamp at 350-365 nm. Typical light sources include medium-pressure mercury lamps or modern high-power LED arrays. Irradiation time can range from 2 to 8 hours, depending on the scale, peptide, and lamp intensity.[8]

-

Collection : After irradiation, filter the resin and collect the filtrate. Wash the resin several times with the cleavage solvent and combine the filtrates.

-

Product Isolation : Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude peptide.

-

Final Deprotection (if not done on-resin) : If side-chain protecting groups are still present, treat the crude peptide with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours. Precipitate the final deprotected peptide with cold diethyl ether.

Conclusion

The this compound provides a powerful and versatile tool for SPPS, enabling the synthesis of C-terminal peptide amides under conditions that are orthogonal to standard Fmoc/tBu chemistry. Its mechanism of action, based on the robust and well-understood o-nitrobenzyl photochemistry, allows for the mild, reagent-free release of peptides from the solid support. This feature is particularly valuable for the synthesis of sensitive, modified, or protected peptides, making it an indispensable asset for researchers in peptide chemistry and drug development.

References

- 1. Bot Detection [iris-biotech.de]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. peptide.com [peptide.com]

- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 162827-98-7 | Benchchem [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Fmoc-Photo-Linker: Properties, Specifications, and Applications

This guide provides a comprehensive overview of the Fmoc-Photo-Linker, a critical tool for researchers, scientists, and professionals in drug development. It details the linker's properties, specifications, and applications, with a focus on its use in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

The this compound, chemically known as 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a photolabile linker designed for the synthesis of C-terminal peptide amides.[1] Its key feature is the ortho-nitrobenzyl moiety, which allows for cleavage from a solid support under mild UV irradiation, preserving the integrity of sensitive peptides.[1]

The linker's properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 162827-98-7[2][3] |

| Molecular Formula | C₂₈H₂₈N₂O₈[2][3] |

| Molecular Weight | 520.56 g/mol [2][3] |

| Appearance | White to off-white powder |

| Solubility | Soluble in common organic solvents such as DMF, DCM, and NMP. |

Table 2: Photochemical Properties

| Property | Value |

| Chromophore | ortho-Nitrobenzyl |

| Typical Cleavage Wavelength | ~365 nm[4] |

| Cleavage Conditions | Neutral pH, room temperature[4] |

| Cleavage Efficiency | Can exceed 90% under optimal conditions.[1] Factors influencing efficiency include light intensity, irradiation time, and agitation of the solid support.[1][5] |

| Molar Absorptivity (ε) at λmax | Data not available for this specific linker. Typical values for related o-nitrobenzyl compounds are in the range of 1,000-10,000 M⁻¹cm⁻¹. |

| Quantum Yield (Φ) | Data not available for this specific linker. Quantum yields for o-nitrobenzyl compounds are highly dependent on the leaving group and substitution pattern on the aromatic ring.[6] The presence of electron-donating methoxy groups, as in this linker, generally increases the quantum yield.[7][8] |

Mechanism of Action

The functionality of the this compound is centered around two key components: the Fmoc protecting group and the photolabile ortho-nitrobenzyl core.

-

Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus of the growing peptide chain. It is stable under the conditions of peptide coupling but can be readily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF), to allow for the addition of the next amino acid.[4]

-

Photolabile Core: The ortho-nitrobenzyl group is the light-sensitive component. Upon irradiation with UV light (around 365 nm), an intramolecular hydrogen abstraction is initiated, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to form an o-nitrosobenzaldehyde derivative, which results in the cleavage of the bond connecting the linker to the synthesized peptide, releasing the peptide amide from the solid support.[9]

Experimental Protocols

Attachment of this compound to Amino-Functionalized Resin

This protocol describes the loading of the this compound onto an amino-functionalized solid support (e.g., Rink Amide resin).

Materials:

-

Amino-functionalized resin (e.g., Rink Amide resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Reaction vessel with a filter

Procedure:

-

Swell the amino-functionalized resin in DMF for at least 1 hour in the reaction vessel.

-

Drain the DMF.

-

Dissolve 1.5 to 2.5 equivalents of this compound and an equimolar amount of HOBt in a minimal amount of DMF.

-

Add 1.0 equivalent of DIC to the this compound/HOBt solution and allow it to pre-activate for 10 minutes.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

-

To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.

-

Wash the resin as described in step 7.

-

The loading of the linker can be quantified by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzylfulvene-piperidine adduct at approximately 301 nm.

Solid-Phase Peptide Synthesis (SPPS) using this compound Resin

This protocol outlines the general cycle for elongating the peptide chain on the this compound functionalized resin.

Materials:

-

This compound functionalized resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

20% (v/v) Piperidine in DMF

-

DMF

-

DCM

Procedure:

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU) in DMF.

-

Add a base (e.g., DIPEA) to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF.

-

-

Repeat steps 1 and 2 for each subsequent amino acid in the desired peptide sequence.

Photocleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

Materials:

-

Peptide-bound this compound resin

-

Cleavage solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM, or methanol)

-

UV lamp (e.g., a high-pressure mercury lamp with a filter for 365 nm)

-

Quartz reaction vessel or a standard glass vessel transparent to the cleavage wavelength

-

Collection flask

Procedure:

-

Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

-

Swell the resin in the chosen cleavage solvent in the photoreactor. A common solvent system is TFE/DCM (1:4 v/v).

-

Irradiate the resin suspension with UV light (e.g., 365 nm) at room temperature. The irradiation time can range from 30 minutes to several hours, depending on the scale of the synthesis, the light source intensity, and the specific peptide sequence. It is recommended to perform a small-scale test to optimize the cleavage time.

-

During irradiation, gentle agitation or stirring of the resin slurry can improve cleavage efficiency by ensuring uniform exposure to the light source.[5]

-

After the irradiation is complete, filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with additional cleavage solvent and combine the filtrates.

-

The solvent can be removed under reduced pressure to yield the crude peptide.

-

The crude peptide can then be purified by standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows associated with the use of the this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Caption: Simplified mechanism of photocleavage for the ortho-nitrobenzyl linker.

Applications in Research and Drug Development

The this compound is a valuable tool in various scientific disciplines:

-

Peptide Synthesis: Its primary application is in the solid-phase synthesis of C-terminal peptide amides, enabling the production of complex and sensitive peptides with high purity.

-

Drug Discovery: The ability to synthesize diverse peptide libraries with high fidelity is crucial for screening and identifying novel therapeutic candidates.

-

Chemical Biology: The controlled release of peptides using light allows for spatiotemporal control in biological assays, facilitating the study of protein-protein interactions, enzyme activity, and cellular signaling pathways.

-

Biomaterials: Photolabile linkers are used to create light-responsive hydrogels and surfaces for applications in tissue engineering and controlled drug delivery. The ability to release bioactive peptides from a material with a light stimulus offers precise control over cellular behavior.

References

- 1. This compound | 162827-98-7 | Benchchem [benchchem.com]

- 2. Bot Detection [iris-biotech.de]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 162827-98-7 [smolecule.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide to the Fmoc-Photo-Linker: Features, Advantages, and Applications

For researchers, scientists, and professionals in drug development, the strategic selection of chemical tools is paramount to successful outcomes. The Fmoc-Photo-Linker, a cornerstone of modern solid-phase peptide synthesis (SPPS), offers a unique combination of stability and controlled cleavage, enabling the synthesis of complex peptides and bioconjugates. This guide provides a comprehensive overview of its core features, quantitative performance data, detailed experimental protocols, and a workflow visualization for its application in targeted drug delivery.

Core Features and Advantages of the this compound

The this compound is a bifunctional molecule comprising three key components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a photolabile core, and a carboxylic acid functional group for attachment to a solid support.[1] This design imparts several key advantages in the synthesis of C-terminal peptide amides.[1]

Key Features:

-

Photolability: The linker's core, typically an o-nitrobenzyl derivative, is susceptible to cleavage upon irradiation with UV light, usually around 365 nm.[2] This allows for the release of the synthesized peptide from the solid support.

-

Orthogonality: The photocleavage mechanism is orthogonal to the acidic and basic conditions typically used in Fmoc-based SPPS for the removal of side-chain and N-terminal protecting groups, respectively. This chemical stability prevents premature cleavage and loss of product during synthesis.

-

Mild Cleavage Conditions: Unlike harsh acidic cleavage cocktails (e.g., trifluoroacetic acid), photocleavage proceeds under neutral conditions, preserving the integrity of sensitive or modified amino acid residues within the peptide sequence.

Advantages in Research and Drug Development:

-

High Purity of Final Product: The mild and specific nature of photocleavage minimizes the formation of byproducts often associated with aggressive chemical cleavage methods.

-

Compatibility with Sensitive Peptides: The gentle release mechanism is ideal for the synthesis of peptides containing post-translational modifications or other sensitive functionalities that would be compromised by harsh acids.

-

Enabling Technology for High-Throughput Synthesis: The compatibility of photocleavage with automated and flow-chemistry systems facilitates the rapid and parallel synthesis of peptide libraries for screening and drug discovery.

-

Spatio-temporal Control of Release: The ability to trigger cleavage with light offers precise control over when and where the peptide is released, a valuable feature in the development of "caged" bioactive molecules and targeted drug delivery systems.

Quantitative Data

The efficiency of photocleavage is influenced by several factors, including the wavelength and intensity of the light source, irradiation time, and the chemical environment. The following tables summarize key quantitative data related to the performance of photolabile linkers.

| Parameter | Value | Conditions | Reference |

| Cleavage Efficiency | >90% | Optimal conditions | [1] |

| ~80% | Immobilized DNA, 340 nm UV irradiation | [3] | |

| >80% | 10 minutes of irradiation at 3.5 mW/cm² (365 nm) | [2] | |

| Quantum Yield (Φ) | 0.49 - 0.63 | 1-(2-nitrophenyl)ethyl phosphate esters | [3] |

Table 1: Photocleavage Efficiency and Quantum Yield of o-Nitrobenzyl-Based Linkers

| Leaving Group | Quantum Yield (Φ) |

| Carboxylate | Low |

| Amine | Moderate |

| Alcohol | High |

| Phosphate | High |

Table 2: Relative Quantum Yields for the Photorelease of Different Leaving Groups from an o-Nitroveratryl Protecting Group (Adapted from Solomek et al.)[4]

Experimental Protocols

Attachment of this compound to Aminomethyl Resin

This protocol describes the coupling of the this compound to a primary amine-functionalized solid support, such as aminomethyl polystyrene resin.

Materials:

-

Aminomethyl polystyrene resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in the synthesis vessel.

-

Pre-activation of the Linker: In a separate vial, dissolve the this compound (2 equivalents relative to resin loading) and HOBt (2 equivalents) in a minimal amount of DMF. Add DIC (2 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Capping (Optional but Recommended): To block any unreacted amine groups on the resin, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF for 30 minutes.

-

Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

-

Determination of Loading: The loading of the linker on the resin can be quantified by cleaving the Fmoc group from a small, weighed sample of the resin with a 20% piperidine in DMF solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at approximately 300 nm.

Photocleavage of the Synthesized Peptide

This protocol outlines the procedure for releasing the final peptide from the solid support using UV irradiation.

Materials:

-

Peptide-bound photolabile resin

-

Photocleavage-compatible solvent (e.g., DMF, DCM, acetonitrile/water mixture)

-

UV lamp (e.g., mercury lamp or LED with a principal emission wavelength around 365 nm)

-

Quartz reaction vessel or other UV-transparent container

-

Stirring mechanism (e.g., magnetic stirrer)

Procedure:

-

Resin Preparation: After completion of the peptide synthesis and removal of the N-terminal Fmoc group, thoroughly wash the peptide-resin with DCM and dry it under vacuum.

-

Suspension: Suspend the dried peptide-resin in a suitable solvent within the quartz reaction vessel. The choice of solvent should ensure solubility of the cleaved peptide.

-

Irradiation: Place the reaction vessel at a fixed distance from the UV lamp and begin irradiation while stirring the resin suspension to ensure even exposure. The duration of irradiation will depend on the specific linker, the peptide sequence, the light source's power, and the reaction scale, but typically ranges from 30 minutes to several hours.

-

Monitoring the Cleavage: The progress of the cleavage can be monitored by taking small aliquots of the supernatant at different time points and analyzing them by HPLC.

-

Peptide Isolation: Once the cleavage is complete, filter the resin and collect the filtrate containing the crude peptide.

-

Resin Washing: Wash the resin with additional aliquots of the cleavage solvent to recover any remaining peptide.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude peptide can then be purified using standard techniques such as reverse-phase HPLC.

Mandatory Visualization

The following diagram illustrates a conceptual workflow for targeted drug delivery using a peptide-drug conjugate (PDC) that incorporates a photocleavable linker.

Caption: Workflow for targeted drug delivery using a photocleavable peptide-drug conjugate.

References

An In-depth Technical Guide to Fmoc-Photo-Linkers for Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) has revolutionized the production of peptides and other complex organic molecules by simplifying purification and enabling automation. A critical component of this methodology is the linker, a molecular bridge that tethers the growing molecule to the insoluble solid support. The choice of linker dictates the conditions under which the final product is cleaved from the resin. Traditional linkers often require harsh acidic or basic conditions for cleavage, which can be detrimental to sensitive molecules. Photolabile linkers offer an elegant solution, allowing for the release of the target molecule under mild and neutral conditions through irradiation with light, typically in the UV range.[1][2] This "traceless" cleavage is highly orthogonal to most standard protecting group strategies used in peptide synthesis, such as the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4]

This guide provides a comprehensive overview of Fmoc-compatible photolabile linkers, with a focus on the commonly used o-nitrobenzyl-based linkers. It will cover their fundamental principles, provide quantitative data on their performance, detail experimental protocols, and illustrate key processes with diagrams.

Core Principles of Fmoc-Photo-Linkers

Fmoc-photolabile linkers are bifunctional molecules that possess three key features:

-

An Fmoc-protected amine: This allows for the sequential addition of amino acids or other building blocks using standard Fmoc-based solid-phase synthesis protocols.[5]

-

A photolabile core: This is typically an o-nitrobenzyl moiety or a derivative thereof. Upon irradiation with UV light at a specific wavelength (commonly 365 nm), this core undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting the synthesized molecule to the linker.[3][6]

-

A functional group for attachment to the solid support: This is usually a carboxylic acid that can be coupled to an aminofunctionalized resin, such as aminomethyl polystyrene.[7][8]

The key advantage of this system is its orthogonality. The Fmoc group is cleaved by a mild base (e.g., piperidine), the side-chain protecting groups are typically removed with acid (e.g., trifluoroacetic acid, TFA), and the final product is released from the resin by light. This three-dimensional orthogonal scheme provides maximum flexibility and is compatible with a wide range of sensitive or modified peptides.[3][4]

Quantitative Data on Photocleavage Efficiency

The efficiency of photocleavage is influenced by several factors, including the specific structure of the photolabile linker, the wavelength and intensity of the light source, the irradiation time, and the solvent. The following tables summarize reported cleavage yields for common photolabile linkers under various conditions.

| Linker Type | Peptide/Molecule | Resin | Wavelength (nm) | Irradiation Time | Cleavage Yield (%) | Reference |

| o-Nitrobenzyloxy | Decapeptide | Polystyrene | Not Specified | Not Specified | 64 | [3] |

| o-Nitrobenzyloxy | Peptide | Polystyrene | Not Specified | Not Specified | 62 | [3] |

| 3-Nitro-4-aminomethyl-benzoyl | Decapeptide | Polyamide | Not Specified | Not Specified | 65 | [3] |

| 3-Nitro-4-aminomethyl-benzoyl | Boc-Val-NH2 | Polyamide | Not Specified | Not Specified | Quantitative | [3] |

Table 1: Reported Cleavage Yields of o-Nitrobenzyl-Type Photolabile Linkers.

| Linker Derivative | Modifications | Relative Cleavage Rate Enhancement | Reference |

| Veratryl-based linker | Two alkoxy groups on the benzene ring | Dramatic increase | [9] |

| α-Methyl-substituted veratryl | Additional benzylic methyl group | 5-fold increase over veratryl | [9] |

Table 2: Effect of Structural Modifications on the Rate of Photocleavage.

Experimental Protocols

The following protocols provide a general framework for the use of an Fmoc-photolabile linker in solid-phase peptide synthesis. Specifically, the protocols are based on the use of 4-[4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid, a common commercially available photolabile linker.[7][10]

Protocol 1: Attachment of Fmoc-Photo-Linker to Aminomethyl Resin

-

Resin Swelling: Swell aminomethyl polystyrene resin in N,N-dimethylformamide (DMF) for 1-2 hours in a fritted reaction vessel.

-

Linker Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-photolabile linker (e.g., 4-[4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid) and 3 equivalents of a coupling agent such as HCTU in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and vortex briefly.

-

Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

-

Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

-

Final Washing: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vial, activate the first Fmoc-protected amino acid (3 equivalents) with a coupling agent (e.g., HCTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3x).

-

Repeat: Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 1.

Protocol 3: Photocleavage of the Peptide from the Resin

-

Resin Preparation: After completion of the synthesis and final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then a solvent suitable for the photocleavage (e.g., methanol, dioxane, or aqueous buffer).[9] Dry the resin under vacuum.

-

Photolysis: Suspend the dried peptide-resin in the chosen solvent in a suitable photoreactor (e.g., a borosilicate glass vial). Irradiate the suspension with a UV lamp (typically 365 nm) with gentle agitation. The irradiation time will vary depending on the linker, the scale of the synthesis, and the light source intensity, but can range from 30 minutes to several hours.[2]

-

Product Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

-

Washing: Wash the resin with additional solvent to ensure complete recovery of the product.

-

Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude peptide.

-

Side-Chain Deprotection and Purification: The crude peptide, with its side-chain protecting groups still intact, can then be treated with a cleavage cocktail (e.g., 95% TFA with scavengers) to remove the side-chain protecting groups.[11] The final deprotected peptide is then purified by standard methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

Workflow for SPPS using an this compound.

Photocleavage Mechanism of an o-Nitrobenzyl Linker

Mechanism of o-nitrobenzyl linker photocleavage.

Conclusion

Fmoc-compatible photolabile linkers represent a powerful tool in the arsenal of chemists and biochemists engaged in solid-phase synthesis. Their ability to be cleaved under mild, neutral conditions using light provides a high degree of orthogonality with standard peptide synthesis methodologies, making them ideal for the preparation of sensitive and modified peptides. By understanding the core principles, leveraging available quantitative data, and following established protocols, researchers can effectively employ these linkers to streamline the synthesis of complex molecules for a wide range of applications in research, diagnostics, and drug development.

References

- 1. Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. AG-E-12696 | C28H28N2O8 | CID 3465609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Photocleavable Peptide-Conjugated Magnetic Beads for Protein Kinase Assays by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. | Sigma-Aldrich [sigmaaldrich.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-Photo-Linker Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for solid-phase peptide synthesis (SPPS) utilizing a photolabile linker, specifically focusing on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The use of a photocleavable linker offers a mild and orthogonal method for releasing the synthesized peptide from the solid support, avoiding the harsh acidic conditions often required with traditional linkers. This technique is particularly advantageous for the synthesis of sensitive peptides or those with modifications susceptible to acid degradation.

Data Summary

The following table summarizes key quantitative data associated with Fmoc-Photo-Linker SPPS. These values are typical and may vary depending on the specific peptide sequence, resin, and reagents used.

| Parameter | Typical Value | Notes |

| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Varies with the type of resin and linker. |

| Fmoc Deprotection Efficiency | >99% | Monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct.[1][2] |

| Amino Acid Coupling Efficiency | >99% | Can be monitored using qualitative tests like the Kaiser test or quantitative methods.[2][] |

| Photolytic Cleavage Yield | 60 - 95% | Dependent on peptide length, sequence, and irradiation conditions.[4] |

| Crude Peptide Purity | >70% | Varies based on synthesis efficiency and cleavage byproducts. |

| Final Purity (after HPLC) | >95 - 99% | Dependent on the efficiency of the purification process.[5] |

Experimental Workflow

The overall workflow for this compound SPPS is depicted in the following diagram.

Caption: Workflow of this compound Solid-Phase Peptide Synthesis.

Experimental Protocols

The following protocols are based on the use of an o-nitrobenzyl (ONB)-type photocleavable linker pre-attached to a solid support (e.g., polystyrene resin).

Resin Preparation and Swelling

-

Place the desired amount of photocleavable linker resin (e.g., with a loading capacity of 0.6 mmol/g) into a fritted syringe or a dedicated SPPS reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Optional: The completion of the deprotection can be monitored by UV spectrophotometry of the collected piperidine washes, measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[2]

Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

After the coupling reaction, drain the solution and wash the resin with DMF (3-5 times).

-

Monitoring: The completion of the coupling reaction can be checked using the Kaiser test.[2] A small sample of the resin beads is taken and tested; a blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/orange color indicates a complete reaction.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the desired peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in Step 2 to reveal the N-terminal amine of the full-length peptide.

Photolytic Cleavage

-

Wash the resin with dichloromethane (DCM) and then with a solvent suitable for photolysis (e.g., methanol, acetonitrile, or a mixture thereof).

-

Suspend the resin in the chosen solvent in a suitable photoreactor (e.g., a quartz vessel).

-

Irradiate the resin suspension with UV light at a wavelength appropriate for the specific photocleavable linker (typically 350-365 nm for o-nitrobenzyl linkers) for 1-4 hours.[4] The optimal irradiation time should be determined empirically.

-

After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of the photolysis solvent and combine the washes with the filtrate.

-

Evaporate the solvent to obtain the crude peptide.

Signaling Pathway Diagram: Mechanism of Photocleavage

The following diagram illustrates the general mechanism of peptide cleavage from an o-nitrobenzyl-based photolabile linker.

Caption: Mechanism of o-nitrobenzyl linker photocleavage.

Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid - TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using an appropriate gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the pure peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.[5][6]

-

Lyophilize the pure fractions to obtain the final peptide product as a white powder.

References

Step-by-Step Guide to Using Fmoc-Photo-Linker: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the effective use of the Fmoc-Photo-Linker in solid-phase peptide synthesis (SPPS). The this compound, chemically known as 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a photolabile linker instrumental in the synthesis of C-terminal peptide amides.[1][2][3] Its key advantage lies in the ability to cleave the synthesized peptide from the solid support under mild, neutral conditions using UV light, thus preserving the integrity of sensitive peptide structures.[4][5][6]

I. Principle and Advantages

The this compound serves as a bridge between the solid support resin and the growing peptide chain. The synthesis follows the standard Fmoc-SPPS strategy, where the N-terminal Fmoc protecting group is removed with a base (e.g., piperidine) to allow for the sequential addition of amino acids.[7] The final peptide is released from the resin by photolysis, typically using UV light at a wavelength of 365 nm.[4][8] This photocleavage step is orthogonal to the acidic conditions often used for cleavage from other linkers, offering greater flexibility in the synthesis of complex and modified peptides.[6][9]

Key Advantages:

-

Mild Cleavage Conditions: Photocleavage avoids the use of harsh acids, minimizing the risk of side reactions and degradation of sensitive peptides.[4][6]

-

Controlled Release: The precise application of UV light allows for controlled release of the peptide from the solid support.[4]

-

High Purity Peptides: The gentle cleavage conditions contribute to the synthesis of peptides with high purity.[4]

-

Compatibility: The linker is fully compatible with standard Fmoc-SPPS protocols and reagents.[4][10]

II. Quantitative Data Summary

The efficiency of photocleavage is a critical parameter. The following table summarizes reported cleavage efficiencies under various conditions. Optimal cleavage is typically achieved with prolonged irradiation and effective agitation of the resin suspension.

| Peptide/Linker Construct | Irradiation Time (hours) | Cleavage Efficiency (%) | Stirring Conditions | Reference |

| FHP-Linker | 1 | Not specified | 1060 rpm | [10] |

| FHP-Linker | 4 | Not specified | 1060 rpm | [10] |

| FHP-Linker | 6 | > 80 | 1060 rpm | [10] |

| Disaccharide on FHP-Linker | 1 | 77 | 1060 rpm (after pre-crushing) | [10] |

| Disaccharide on FHP-Linker | 1 | 4 | No stirring | [10] |

III. Experimental Protocols

This section provides detailed step-by-step protocols for the key stages of using the this compound in SPPS.

Protocol 1: Attachment of this compound to Amino-Functionalized Resin

This protocol describes the coupling of the this compound to an amino-functionalized solid support, such as Rink Amide resin.

Materials:

-

Amino-functionalized resin (e.g., Rink Amide resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the amino-functionalized resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

-

Fmoc Deprotection (if applicable): If the resin is supplied with an Fmoc-protected amino group, remove it by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Linker Activation: In a separate vial, dissolve the this compound (2 equivalents relative to resin loading), HOBt (2 equivalents), and DIC (2 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: After the coupling reaction, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes. Wash the resin again with DMF (3x) and DCM (3x).

-

Drying: Dry the resin under vacuum to obtain the this compound functionalized resin, ready for peptide synthesis.

Protocol 2: Standard Fmoc-Solid Phase Peptide Synthesis

This protocol outlines the iterative steps of Fmoc deprotection and amino acid coupling to assemble the peptide chain on the this compound functionalized resin.

Materials:

-

This compound functionalized resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

20% Piperidine in DMF

-

DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the this compound functionalized resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (5x).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5x) to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Final Washing: Wash the resin extensively with DMF (5x) and DCM (5x) and dry the peptide-resin under vacuum.

Protocol 3: Photocleavage of the Peptide from the Resin

This protocol describes the release of the synthesized peptide from the solid support using UV light.

Materials:

-

Peptide-resin

-

Photocleavage solvent (e.g., DMF, DCM, or a mixture)

-

UV lamp (365 nm)

-

Reaction vessel transparent to 365 nm UV light (e.g., quartz or borosilicate glass)

-

Stirring apparatus

Procedure:

-

Resin Suspension: Suspend the dry peptide-resin in a suitable solvent within the photoreactor. The choice of solvent may depend on the solubility of the peptide.

-

Irradiation: Irradiate the resin suspension with a 365 nm UV lamp. For efficient cleavage, it is crucial to stir the suspension vigorously throughout the irradiation process to ensure all beads are exposed to the light.[10]

-

Reaction Time: The irradiation time can vary from 1 to 6 hours. It is recommended to perform a small-scale trial to determine the optimal cleavage time for a specific peptide. Cleavage efficiency can be monitored by taking small aliquots of the solution and analyzing by HPLC.

-

Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

-

Resin Washing: Wash the resin with a fresh portion of the cleavage solvent to recover any remaining peptide. Combine the filtrates.

Protocol 4: Post-Cleavage Workup and Purification

This protocol outlines the steps to isolate and purify the cleaved peptide.

Materials:

-

Combined filtrate from photocleavage

-

Cold diethyl ether

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18)

-

Solvents for HPLC (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

-

Lyophilizer

Procedure:

-

Peptide Precipitation: Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

-

Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether to remove organic impurities.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Collect the fractions containing the pure peptide.

-

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a fluffy white powder.

IV. Visualizations

Experimental Workflow for Peptide Synthesis using this compound

References

- 1. peptide.com [peptide.com]

- 2. Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. peptide.com [peptide.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Photocleavage of Fmoc-Photo-Linker Resin

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principles

The Fmoc-Photo-Linker is a specialized, photolabile linker designed for solid-phase peptide synthesis (SPPS).[1][2] It is primarily utilized for the synthesis of C-terminal peptide amides.[3][4] The linker's core contains a photolabile moiety, typically an ortho-nitrobenzyl group, which is sensitive to UV light.[1][5] Upon irradiation at a specific wavelength (usually around 365 nm), a photochemical reaction is initiated, leading to the cleavage of a covalent bond within the linker.[1][2] This process releases the synthesized peptide from the solid support resin under neutral pH conditions.[1][6]

The key advantage of this method is its orthogonality; the photocleavage is compatible with standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) synthesis strategies and avoids the harsh acidic conditions required by traditional linkers like Rink Amide or Wang resins.[1][7][8] This mild cleavage condition is crucial for preserving the integrity of sensitive or modified peptides.[1] The ability to trigger release with light also allows for precise temporal and spatial control, which is highly beneficial in applications such as high-throughput screening on peptide arrays.[1]

Key Applications

-

Solid-Phase Peptide Synthesis (SPPS): Used for the synthesis of C-terminal peptide amides with high purity.[2][4]

-

Drug Development: Enables the synthesis of potential peptide-based therapeutic agents that might be sensitive to acid-based cleavage methods.[2]

-

Biotechnology Research: Facilitates the controlled, light-mediated release of peptides for studying protein interactions and cellular responses in real-time.[2]

-

Peptide Arrays: Ideal for generating peptide arrays where peptides can be selectively cleaved from specific locations on a substrate for subsequent analysis, such as MALDI mass spectrometry.[1]

Quantitative Data Summary

The efficiency and rate of photocleavage are influenced by several experimental parameters. The following table summarizes key quantitative data gathered from various studies.

| Parameter | Recommended Value / Range | Notes | Source(s) |

| Irradiation Wavelength | ~365 nm | This wavelength is standard for most nitrobenzyl-based photolabile linkers. | [1][2] |

| Irradiation Time | 1 - 6 hours | Time is dependent on light intensity, resin type, and reaction scale. Longer exposure increases cleavage but risks product degradation. | [1][9] |

| Cleavage Efficiency | >80 - 90% | Optimal conditions can yield over 90% cleavage. Efficiency can be lower with polystyrene resins due to light scattering. | [1][9] |

| Recommended Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | The choice of solvent can affect resin swelling and cleavage efficiency. | [9] |

| Reaction Conditions | Neutral pH | One of the primary advantages over acid-labile linkers. | [1][6] |

Experimental Protocols

This section provides a detailed protocol for the photocleavage of a peptide from an this compound resin. It is recommended to perform a small-scale trial cleavage (20-50 mg of resin) to optimize conditions for a specific peptide-resin conjugate.[7][8]

4.1. Materials and Equipment

-

Peptide-bound this compound Resin

-

Photochemical Reactor or UV Lamp (emitting at ~365 nm)

-

Quartz reaction vessel (or other UV-transparent material)

-

Sintered glass funnel

-

Magnetic stirrer and stir bar (optional, for suspension)[9]

-

Dichloromethane (DCM), HPLC grade

-

Dimethylformamide (DMF), HPLC grade

-

Methanol (for resin washing)

-

Nitrogen gas line

-

Collection flask

-

Rotary evaporator

-

HPLC system for analysis

4.2. Pre-Cleavage Resin Preparation

-

N-Terminal Fmoc Deprotection: Before photocleavage, ensure the N-terminal Fmoc group of the final amino acid has been removed. Many automated synthesizers perform this as the final step. If not, treat the resin with a 20% solution of piperidine in DMF.[1]

-

Resin Washing: Place the peptide-resin in a sintered glass funnel. Wash the resin thoroughly to remove any residual reagents from the synthesis.

-

Wash with DMF (3 x resin volume).

-

Wash with DCM (3 x resin volume).

-

Wash with Methanol (2 x resin volume) to shrink the resin for drying.[8]

-

-

Drying: Dry the washed resin under a high vacuum for at least 4 hours, or overnight, to remove all residual solvents.[8]

4.3. Photocleavage Procedure

-

Setup: Transfer the dried peptide-resin (e.g., 25-100 mg) into a quartz reaction vessel.[9] Add a magnetic stir bar if stirring will be used.

-

Solvent Addition: Add a suitable solvent, such as DCM, to swell the resin. A typical volume is 2-5 mL for up to 100 mg of resin.[9] Ensure the resin is fully submerged and forms a slurry.

-

Irradiation:

-

Place the vessel in the photochemical reactor or at a fixed distance from the UV lamp.

-

If using a stir plate, begin gentle stirring to keep the resin beads suspended, ensuring maximum exposure to the light source.[9]

-

Irradiate the sample with UV light (~365 nm) for a predetermined time (e.g., 2-4 hours). The optimal time should be determined in preliminary experiments.

-

-

Product Collection:

-

After irradiation, transfer the entire slurry (resin and solvent) to a sintered glass funnel.

-

Collect the filtrate, which contains the cleaved peptide, into a clean collection flask.

-

Wash the resin in the funnel with additional aliquots of DCM (3 x 2 mL) to recover any remaining product. Combine all filtrates.

-

-

Solvent Removal: Remove the solvent from the collected filtrate using a rotary evaporator to yield the crude peptide.

-

Analysis: Analyze the crude peptide for purity and yield using HPLC and mass spectrometry. The cleavage efficiency can be determined by comparing the amount of recovered peptide to the initial loading capacity of the resin or by performing Fmoc quantification on the resin post-cleavage.[9]

Visual Schematics

// Graph attributes graph [nodesep=0.5, ranksep=0.5, splines=ortho]; }

Caption: Principle of photolytic release of a peptide from the solid support.

References

- 1. This compound | 162827-98-7 | Benchchem [benchchem.com]

- 2. Buy this compound | 162827-98-7 [smolecule.com]

- 3. peptide.com [peptide.com]

- 4. scbt.com [scbt.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Bot Detection [iris-biotech.de]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemrxiv.org [chemrxiv.org]

Synthesis of Peptide Amides Using an Fmoc-Photo-Linker Strategy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of C-terminal peptide amides utilizing a photolabile linker strategy within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). This method offers a mild and orthogonal cleavage approach, avoiding the harsh acidic conditions typically required for standard amide-forming resins like Rink Amide. Herein, we describe the advantages of using a photolabile linker, present a detailed protocol for the synthesis of a model peptide amide, and provide a comparative analysis of cleavage yields and purities.

Introduction

The C-terminal amide is a common modification in biologically active peptides, often enhancing their stability and activity. Traditional solid-phase synthesis of peptide amides relies on resins such as the Rink Amide resin, which requires strong acid, typically trifluoroacetic acid (TFA), for cleavage.[1] While effective, this can be detrimental to sensitive peptides or those containing acid-labile modifications.

Photolabile linkers present an advantageous alternative, allowing for cleavage from the solid support under neutral conditions using UV light.[2][3] This "traceless" cleavage introduces minimal side products and is orthogonal to most standard peptide chemistry, making it compatible with a wide range of protecting groups.[2] The o-nitrobenzyl-based linkers are a prominent class of photolabile linkers used for this purpose.[2] This application note focuses on the use of an Fmoc-compatible photolabile linker for the synthesis of peptide amides.

Advantages of the Fmoc-Photo-Linker Approach

-

Mild Cleavage Conditions: Photocleavage occurs under neutral pH and at room temperature, preserving the integrity of sensitive peptide sequences.

-